

# N-(tert-Butoxycarbonyl)-2-bromoaniline: A Technical Guide

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## Compound of Interest

Compound Name: *N-(tert-Butoxycarbonyl)-2-bromoaniline*

Cat. No.: *B1336153*

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This guide provides an in-depth overview of **N-(tert-Butoxycarbonyl)-2-bromoaniline**, a key building block in organic synthesis, particularly within the realms of pharmaceutical research and drug development. This document details its chemical properties, synthesis, and significant applications, presenting data in a clear, structured format for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**N-(tert-Butoxycarbonyl)-2-bromoaniline**, also known as tert-butyl (2-bromophenyl)carbamate, is an N-Boc protected o-bromoaniline. The tert-butoxycarbonyl (Boc) protecting group offers chemists significant control over complex synthesis reactions, as it is stable under various conditions but can be easily removed under mild acidic conditions.<sup>[1][2]</sup> This characteristic makes it an invaluable intermediate in multi-step pharmaceutical manufacturing.<sup>[1]</sup>

Table 1: Physicochemical Properties of **N-(tert-Butoxycarbonyl)-2-bromoaniline**

Property	Value	Reference
CAS Number	78839-75-5	[3][4][5][6]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> BrNO <sub>2</sub>	[4]
Molecular Weight	272.14 g/mol	[3][4]
Boiling Point	110 °C at 0.3 mmHg	[3][6]
Density	1.342 g/mL at 25 °C	[3][6]
Refractive Index	n <sub>20/D</sub> 1.54	[3][6]
Flash Point	110 °C (closed cup)	[3]
SMILES String	<chem>CC(C)(C)OC(=O)Nc1ccccc1Br</chem>	[3]
InChI Key	UQBGKDLSIIHUEZ- UHFFFAOYSA-N	[3]

## Synthesis Protocols

The introduction of a tert-butoxycarbonyl (Boc) group is a common and crucial step in the synthesis of many complex molecules. The general procedure involves the reaction of an amine with di-tert-butyl dicarbonate (Boc)<sub>2</sub>O.

### General Experimental Protocol for N-Boc Protection

A widely applicable method for the N-tert-butoxycarbonylation of amines is performed under catalyst-free conditions mediated by water.[7]

Materials:

- Amine substrate (e.g., 2-bromoaniline)
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Water
- Acetone

- Dichloromethane
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:

- In a round-bottom flask, dissolve 1 mmol of the amine substrate in a mixture of 9.5 mL of distilled water and 0.5 mL of acetone.[\[7\]](#)
- Add 1 mmol of  $(\text{Boc})_2\text{O}$  to the stirred mixture at room temperature.[\[7\]](#)
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is completely consumed. Reactions are often rapid, completing within minutes.[\[7\]](#)
- Upon completion, add 5 mL of dichloromethane and continue stirring.
- Separate the organic layer, dry it over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate it under reduced pressure.[\[7\]](#)
- The resulting crude product can be purified by column chromatography on silica gel.[\[7\]](#)

A yttria-zirconia-based Lewis acid catalyst can also be employed to promote the reaction, which is particularly useful for less reactive amines.[\[8\]](#)

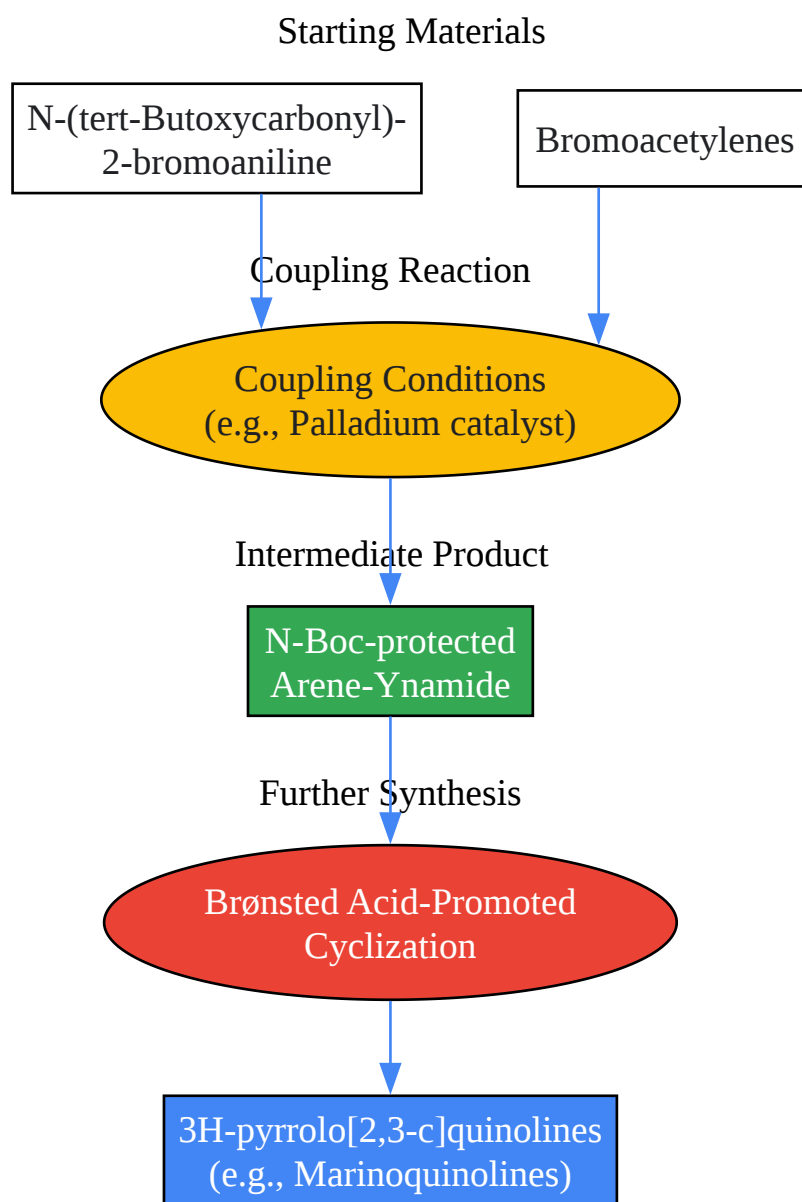
## Applications in Drug Development

Boc-protected amines like **N-(tert-butoxycarbonyl)-2-bromoaniline** are fundamental intermediates in the synthesis of pharmaceuticals.[\[1\]](#) The Boc group's ability to be selectively removed allows for precise chemical modifications at later stages of a synthesis, a key advantage in creating complex drug molecules.[\[1\]](#)

**N-(tert-Butoxycarbonyl)-2-bromoaniline** serves as a precursor in various coupling reactions. For instance, it is used in the synthesis of N-Boc-protected o-aryl anilines. Its presence makes it an ideal substrate for Suzuki coupling reactions to form biaryls.

## Experimental Workflow: Synthesis of Arene-Ynamides

A notable application of **N-(tert-butoxycarbonyl)-2-bromoaniline** is in the synthesis of arene-ynamides, which are precursors to complex heterocyclic structures like marinoquinolines.

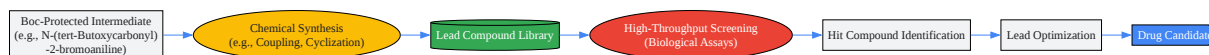


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Caption: Synthetic pathway from **N-(tert-butoxycarbonyl)-2-bromoaniline** to complex quinolines.

## Signaling Pathways and Logical Relationships

The utility of Boc-protected intermediates in drug discovery is rooted in their ability to facilitate the synthesis of structurally diverse molecules that can interact with various biological targets. While **N-(tert-butoxycarbonyl)-2-bromoaniline** itself is not directly involved in signaling pathways, it is a critical component in the synthesis of molecules that are. The logical workflow from a simple building block to a potential therapeutic agent is illustrated below.



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